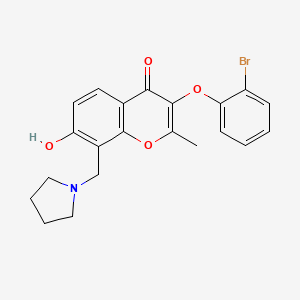
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, cyclization, and functional group modifications. Literature reports suggest various synthetic routes, such as NBS-mediated bromination of a suitable precursor followed by cyclization under specific conditions .
Scientific Research Applications
Synthesis and Derivative Formation
Research has focused on synthesizing various derivatives of bromo-substituted compounds and exploring their properties. For example, novel bromo-substituted derivatives have been synthesized through heterocondensation reactions, showcasing the versatility of these compounds in forming new chemical entities with potential biological activities (Sarbu et al., 2019). Similar studies have demonstrated the synthesis of pyridine derivatives containing hydroxybenzyl substituents, indicating the potential for creating diverse chemical structures with unique properties (Osipov et al., 2018).
Antimicrobial Activity
Certain derivatives, such as those synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been evaluated for their antimicrobial activity, showing promise as potential antimicrobial agents. These studies highlight the biological relevance of these compounds and their derivatives (Bogdanowicz et al., 2013).
Antioxidant and Anticholinergic Activities
Research has also explored the antioxidant and anticholinergic activities of novel bromophenols derivatives, including natural products. These compounds have shown significant biological activities, suggesting potential therapeutic applications (Rezai et al., 2018).
Electrochemical and Spectroelectrochemical Properties
The synthesis of novel poly(2,5-dithienylpyrrole) derivatives functionalized with various chromophore units has been investigated, revealing insights into their electrochemical and spectroelectrochemical properties. This research indicates potential applications in electrochromic devices and other electronic applications (Yigit et al., 2015).
Novel Synthesis Methods
Innovative methods for synthesizing related compounds, such as 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, have been developed. These methods offer new pathways for creating complex heterocyclic compounds with potential pharmacological applications (Osyanin et al., 2014).
Future Directions
properties
IUPAC Name |
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-13-20(27-18-7-3-2-6-16(18)22)19(25)14-8-9-17(24)15(21(14)26-13)12-23-10-4-5-11-23/h2-3,6-9,24H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFJVBRAPROLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)OC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2917487.png)
![N-(2-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2917489.png)
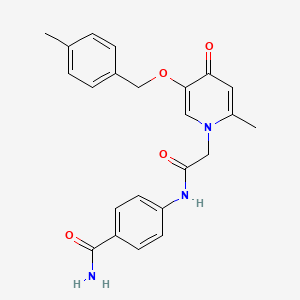

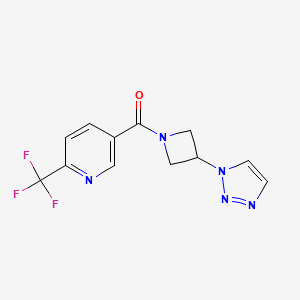
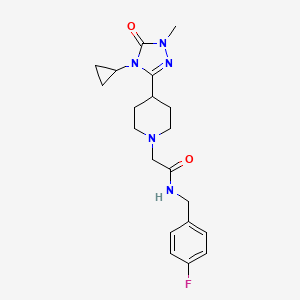
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2917495.png)

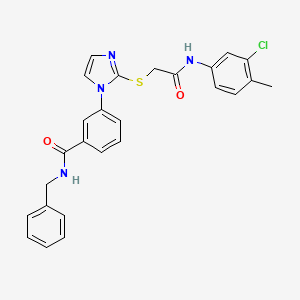
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2917499.png)
![(1-Methylpyrazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2917502.png)

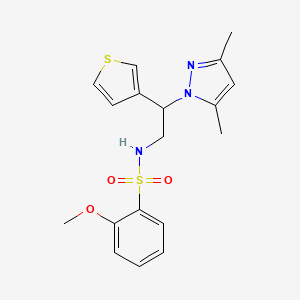
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2917509.png)